N-(2-(furan-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
The compound appears to contain a furan ring, which is a heterocyclic organic ring consisting of four carbon atoms and one oxygen atom . It also seems to have a trifluoromethyl group attached to a phenyl ring, which could potentially make the compound quite reactive.
Molecular Structure Analysis
Again, without specific information, it’s difficult to provide a detailed molecular structure analysis. The furan ring and the phenyl ring are likely to be key structural components of the molecule .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . The presence of the trifluoromethyl group could also influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Furan compounds, for example, are often volatile and somewhat toxic .Scientific Research Applications
Synthesis and Structural Analysis
Research has developed efficient synthesis methods for furylmethane derivatives, utilizing –SO3H functionalized ionic liquids for high yield production. This approach highlights the importance of selecting suitable ionic liquids to enhance catalytic activity and yield, showcasing potential applications in organic synthesis and industrial chemistry (Shinde & Rode, 2017).
Studies on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide and trifluoro-N-(2-phenylacetyl)methanesulfonamide have provided insights into their molecular structures and self-association behaviors in solution. These findings contribute to a deeper understanding of the molecular interactions and conformational dynamics of similar compounds, which can be pivotal in drug design and material science (Sterkhova et al., 2014); (Oznobikhina et al., 2009).
Investigations into N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have revealed their molecular and supramolecular structures, offering valuable information for the development of metal coordination complexes. This research can inform the synthesis of novel coordination compounds with potential applications in catalysis, material science, and pharmaceuticals (Jacobs et al., 2013).
Potential Applications
Studies on methanofuran and methanofuran b synthesis underscore the significance of these compounds in methanogenic bacteria's carbon dioxide to methane conversion, suggesting implications for biotechnological applications in energy production and carbon capture (Sullins et al., 1993).
The structural analysis of nimesulidetriazole derivatives has shed light on their supramolecular assembly, which could influence the design of pharmaceuticals and improve understanding of drug-substrate interactions. Such insights are crucial for the pharmaceutical industry, especially in drug formulation and design (Dey et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c15-14(16,17)13-3-1-12(2-4-13)10-22(19,20)18-7-5-11-6-8-21-9-11/h1-4,6,8-9,18H,5,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDKJYXRACKBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NCCC2=COC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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